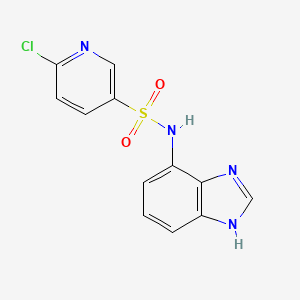

N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

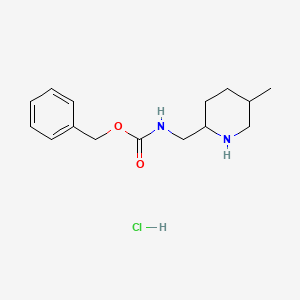

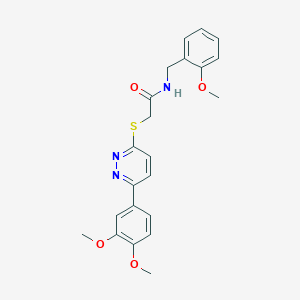

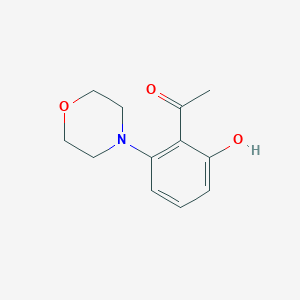

“N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide” is a compound with the molecular formula C12H9ClN4O2S . It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is the core of many natural products and commercially available drugs .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole ring, a pyridine ring, and a sulfonamide group . The benzimidazole moiety is a five-membered heterocyclic ring with two nitrogen atoms .Applications De Recherche Scientifique

Antimicrobial Applications

Compounds incorporating the benzimidazole and sulfonamide moieties have been extensively studied for their antimicrobial properties. For instance, the synthesis and evaluation of sulfonamides and sulfinyl derivatives, including those derived from benzimidazole, have demonstrated significant antimicrobial activity (Abdel-Motaal & Raslan, 2014). Similarly, metal complexes of benzimidazole-derived sulfonamides have been prepared, and their molecular structures elucidated, revealing notable antibacterial efficacy against a range of bacterial strains (Ashraf et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Benzimidazole sulfonamides have shown promise as enzyme inhibitors, with applications in treating various diseases. For example, potent nonpeptidic benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B) have been identified, showcasing potential for diabetes and obesity treatment due to their mechanism of action involving a novel phosphotyrosine mimetic (Combs et al., 2006).

Development of Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been a focus of research, targeting the development of novel antibacterial agents. This includes creating pyran, pyridine, and pyridazine derivatives, which have been evaluated for their antibacterial activity, revealing high activity levels in several compounds (Azab, Youssef, & El-Bordany, 2013).

Proton Conductivity and Fuel Cell Applications

The proton conductivity of sulfonated polyimides containing bis-benzimidazole rings highlights another application area. These materials have been developed for fuel cell membranes, demonstrating improved resistance to hydrolytic and radical attack, alongside significant proton conductivity under hydrous conditions (Yue, Cai, & Xu, 2015).

Fluorescence and Analytical Applications

The solvatochromic effect observed in various benzimidazole derivatives, including those with sulfonamide groups, has been studied for its relevance in analytical chemistry. These compounds exhibit tunable fluorescence emissions, which can be utilized in the sensitive and selective detection of toxic substances and in environmental monitoring (Verdasco et al., 1995).

Propriétés

IUPAC Name |

N-(1H-benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2S/c13-11-5-4-8(6-14-11)20(18,19)17-10-3-1-2-9-12(10)16-7-15-9/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLMOLULBLHTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=C(C=C3)Cl)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)

![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)